1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one is an organic compound characterized by a unique structure that includes an ethoxy group, a methylthio group, and a propan-2-one moiety. This compound is of interest due to its potential applications in various scientific fields, including medicinal chemistry and material science. The structural complexity and the presence of functional groups make it a valuable building block for the synthesis of other organic molecules.
The compound can be synthesized from commercially available starting materials such as 3-ethoxyphenol and 3-mercaptopropionic acid. The synthesis typically involves reactions that utilize bases like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one falls under the category of ketones, specifically aryl ketones, due to the presence of a carbonyl group (C=O) adjacent to an aromatic ring. Its molecular formula is , with a molecular weight of 210.29 g/mol.
The synthesis of 1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one can be achieved through several methods:
The reaction conditions often require controlled temperature and pressure to optimize yield and purity. The use of solvents such as ethanol or dimethyl sulfoxide is common during synthesis to dissolve reactants and facilitate reaction progress.
The molecular structure of 1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one can be represented by its IUPAC name and structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 210.29 g/mol |
| InChI | InChI=1S/C11H14O2S/c1-3-13-... |
| InChI Key | NKDJPNRSTBZHBH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(=CC(=C1)CC(=O)C)S |
This structure showcases the connectivity between the ethoxy group, methylthio group, and the carbonyl functionality.
1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one can undergo several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution.
The mechanism of action for 1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one involves its interaction with biological targets such as enzymes and receptors:
This interaction profile suggests potential applications in drug development, particularly for compounds targeting specific enzymatic pathways .
The physical properties of 1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one include:
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties are crucial for understanding how the compound behaves under various conditions in laboratory settings .
1-(3-Ethoxy-5-(methylthio)phenyl)propan-2-one has several scientific applications:
CAS No.: 3616-06-6
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.: 73545-11-6
CAS No.: 2034366-97-5